4-Amino-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Amino-2-fluoro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields due to its unique chemical structure. It shares characteristics with other nitrobenzonitriles, serving as a precursor in chemical syntheses and participating in various chemical reactions due to its functional groups (Wilshire, 1967).
Synthesis Analysis
The synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile and related compounds involves complex reactions, often starting from simpler benzonitriles. Methods include reactions of diazonium salts derived from nitroanilines and subsequent transformations, highlighting the intricate pathways to obtain such specific substitutions on the benzene ring (Camps, Morral, & Muñoz-Torrero, 1998).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows that the nitro and amino groups significantly affect the molecular conformation and electronic distribution. These functional groups influence the overall chemical behavior and reactivity of the molecule, providing insights into its potential chemical applications (Heine et al., 1994).
Chemical Reactions and Properties
4-Amino-2-fluoro-5-nitrobenzonitrile participates in various chemical reactions, such as nucleophilic substitutions, where the nitro group and cyano functionalities play critical roles. These reactions can lead to the formation of diverse heterocyclic compounds and are pivotal in synthesizing pharmaceuticals and other organic molecules (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-donating (amino) and electron-withdrawing (nitro and cyano) groups affects its polarity and thus its physical characteristics. However, specific data on these properties requires further research and is not directly available from the cited studies.
Chemical Properties Analysis
The chemical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, including its reactivity towards acids, bases, and other reagents, are influenced by the electron-withdrawing and donating effects of its functional groups. These properties make it a versatile intermediate in organic synthesis, capable of undergoing various chemical transformations to produce a wide range of compounds (Chen et al., 2018).
Scientific Research Applications
Antiviral Prodrugs : A study by Palafox et al. (2022) found that the molecule 4-amino-3-nitrobenzonitrile, which is structurally similar to 4-Amino-2-fluoro-5-nitrobenzonitrile, has potential as an antiviral prodrug. Its base pairs can disrupt DNA/RNA helix formation, thus exhibiting antiviral properties (Palafox et al., 2022).
Chemical Reactions : Wilshire (1967) demonstrated that 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds. This highlights the compound's potential for diverse chemical applications (Wilshire, 1967).
Chromatography and Amino Acid Detection : Watanabe and Imai (1981) found that 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
Catalysis : Kimura et al. (2012) reported that TBA(2)[WO(4)] is an effective catalyst for the chemical fixation of carbon dioxide with 2-aminobenzonitriles, producing quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).
Synthesis of Electron-Rich Amino[1]benzothiophenecarboxylate Esters : Bridges and Zhou (1997) demonstrated the successful synthesis of these esters, showing the utility of similar compounds in organic synthesis (Bridges & Zhou, 1997).
Mutagenicity Research : Josephy et al. (2018) found that cyano substitution enhances the mutagenicity of nitroanilines in the Ames test, indicating the importance of these compounds in genotoxicity studies (Josephy et al., 2018).
Corrosion Inhibition : Chaouiki et al. (2018) reported that PANB and APAB, related to 4-Amino-2-fluoro-5-nitrobenzonitrile, are effective corrosion inhibitors for mild steel in an acid medium (Chaouiki et al., 2018).
Safety And Hazards
When handling 4-Amino-2-fluoro-5-nitrobenzonitrile, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves5.
Future Directions
The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design. Each substituent has different reactivities, thus no protective group is required2. This makes it a promising compound for future research and applications in the field of chemistry.
Relevant Papers
Unfortunately, I was unable to find specific papers related to 4-Amino-2-fluoro-5-nitrobenzonitrile. However, the compound is mentioned in various product documents and safety data sheets67.
properties
IUPAC Name |
4-amino-2-fluoro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHREBHCCFVAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439555 | |
Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluoro-5-nitrobenzonitrile | |
CAS RN |
143151-03-5 | |
Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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